

Introduction: Elucidating the Molecular Architecture

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Compound of Interest

Compound Name: *Methyl 3-Morpholinecarboxylate*

Cat. No.: *B153991*

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Methyl 3-morpholinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block or scaffold in the synthesis of more complex pharmaceutical agents. Its structure, featuring a morpholine ring and a methyl ester functional group, imparts specific physicochemical properties that are crucial for its biological activity and application. The precise and unambiguous characterization of this molecule is paramount, ensuring its purity, identity, and structural integrity. Spectroscopic techniques provide the foundational tools for this characterization, offering a detailed view into the molecule's atomic connectivity and chemical environment.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic data for **methyl 3-morpholinecarboxylate**. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the causal logic behind the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ^1H

(proton) and ^{13}C , to map out the connectivity and chemical environment of atoms within a molecule.

Proton (^1H) NMR Spectroscopy

^1H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expertise & Causality: The predicted chemical shifts for **methyl 3-morpholinecarboxylate** are based on the inductive effects of the neighboring oxygen and nitrogen atoms and the ester group. The electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their signals downfield. The protons on the morpholine ring exist in a chair conformation, leading to distinct axial and equatorial environments, which can result in complex splitting patterns.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

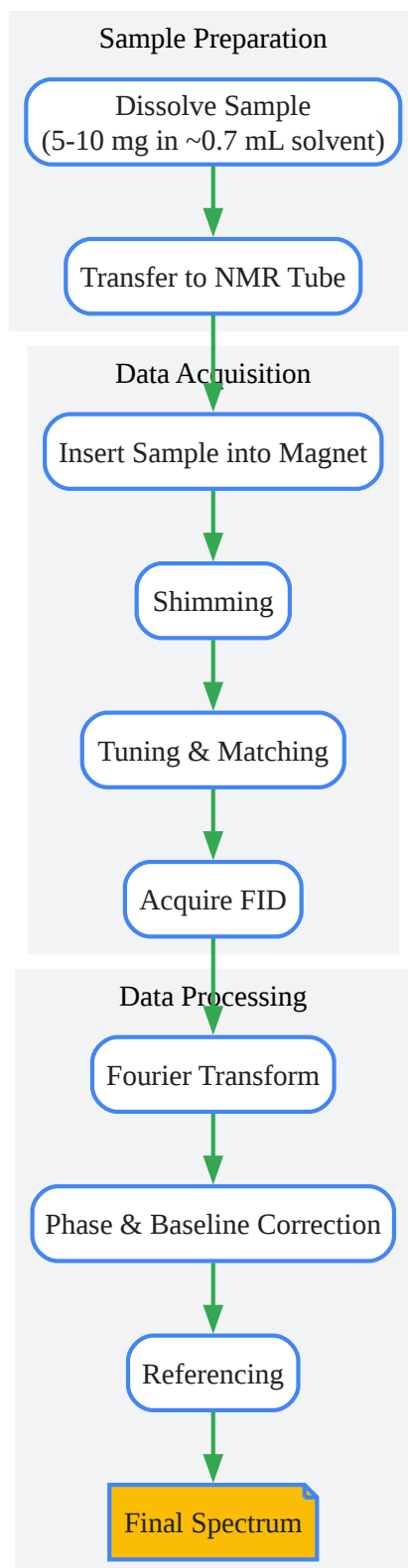
Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-3	3.90 - 4.05	dd	1H	Methine proton adjacent to ester and nitrogen
H-2ax, H-6ax	3.75 - 3.90	m	2H	Axial protons adjacent to oxygen/nitrogen
H-2eq, H-6eq	3.55 - 3.70	m	2H	Equatorial protons adjacent to oxygen/nitrogen
H-5ax, H-5eq	2.80 - 3.00	m	2H	Protons adjacent to nitrogen
-OCH ₃	3.73	s	3H	Methyl ester protons
-NH	~2.0 (broad)	s	1H	Amine proton

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The NH proton signal is often broad and may exchange with D₂O.

Protocol for ¹H NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **methyl 3-morpholinecarboxylate** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Shimming:** Homogenize the magnetic field by adjusting the shim coils. This is a crucial step to obtain sharp, well-resolved peaks.
- **Tuning and Matching:** Tune the probe to the resonance frequency of ¹H nuclei to ensure maximum signal transmission.
- **Acquisition:** Set the acquisition parameters, including the number of scans (typically 8-16 for good signal-to-noise), pulse angle (e.g., 45°), and relaxation delay (e.g., 1-2 seconds).
- **Processing:** After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final spectrum.
- **Referencing:** Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: ¹H NMR Experimental Workflow



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Caption: Workflow for acquiring a ^1H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.^[1]

Expertise & Causality: The predicted chemical shifts are governed by the same principles as in ¹H NMR. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~170 ppm). Carbons bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, C-6) are also shifted downfield compared to a simple alkane, while the methyl carbon of the ester appears in the typical range for an O-methyl group.^{[2][3]}

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ, ppm)	Assignment
C=O	~172	Ester Carbonyl
C-2, C-6	~67	Carbons adjacent to Oxygen
C-3	~55	Methine Carbon
-OCH ₃	~52	Methyl Ester Carbon
C-5	~45	Carbon adjacent to Nitrogen

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition stage:

- **Frequency Change:** The spectrometer must be set to the ¹³C resonance frequency.
- **Proton Decoupling:** A broadband proton decoupler is used to remove C-H coupling, simplifying the spectrum to singlets.

- **Increased Scans:** Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio. This increases the experiment time.
- **Relaxation Delay:** A longer relaxation delay may be needed, especially for quaternary carbons, to ensure accurate integration (though integration is not typically performed in standard decoupled ^{13}C spectra).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.^[4]

Expertise & Causality: The structure of **methyl 3-morpholinecarboxylate** contains several key functional groups that will give rise to distinct, strong absorptions. The most prominent will be the C=O stretch of the ester, which is a very strong and sharp band. The N-H bond of the secondary amine will produce a moderate absorption, while the C-O and C-N bonds will have characteristic stretches in the fingerprint region.^[5]

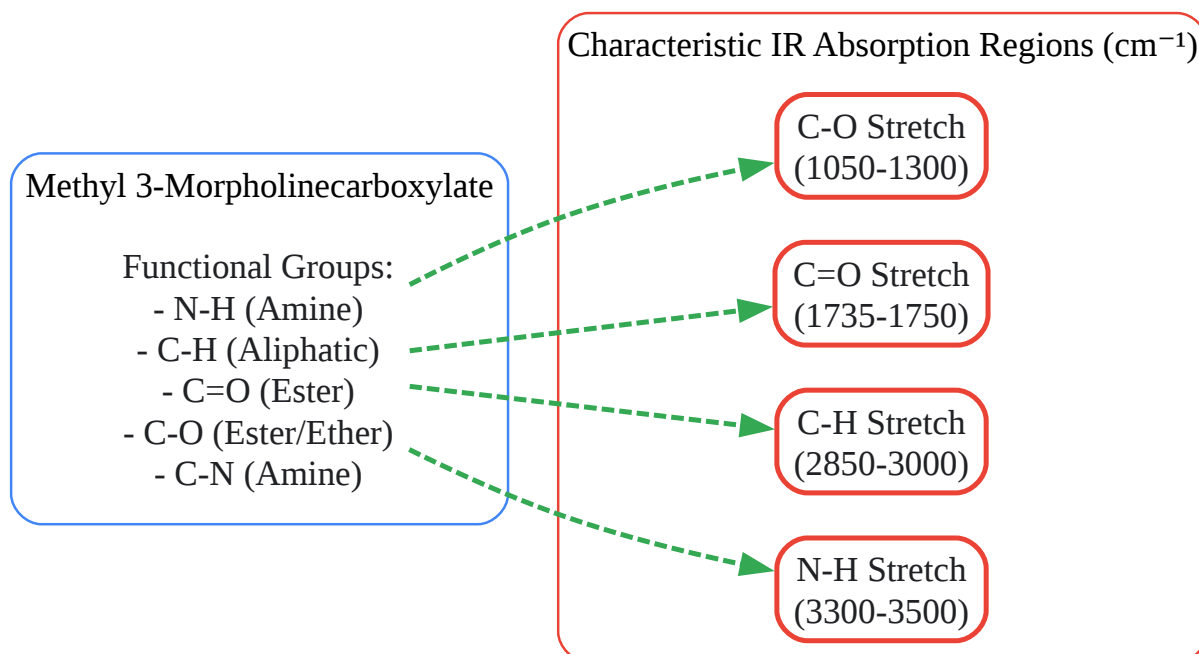
Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300 - 3500	Medium, Broad	N-H Stretch	Secondary Amine
2850 - 3000	Medium-Strong	C-H Stretch	Aliphatic (CH, CH ₂)
1735 - 1750	Strong, Sharp	C=O Stretch	Ester
1200 - 1300	Strong	C-O Stretch	Ester
1050 - 1150	Strong	C-O-C Stretch	Ether (in ring)
1000 - 1250	Medium	C-N Stretch	Amine

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

- **Background Scan:** With a clean ATR crystal, run a background scan. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and H₂O) from the sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams of solid or one drop of liquid) of **methyl 3-morpholinecarboxylate** directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure arm to ensure good contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Diagram: Functional Group - IR Region Correlation

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Caption: Correlation of functional groups to IR regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a compound like **methyl 3-morpholinecarboxylate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.^[6]

Expertise & Causality: The molecular ion peak (M^+) in the mass spectrum will confirm the molecular weight of the compound (145.16 g/mol).^[7] The fragmentation pattern is a predictable cascade based on the weakest bonds and the formation of stable ions. Common fragmentation pathways for this molecule would include the loss of the methoxy group from the ester (a common fragmentation for methyl esters) and cleavage of the morpholine ring, particularly alpha-cleavage adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data (Electron Impact - EI)

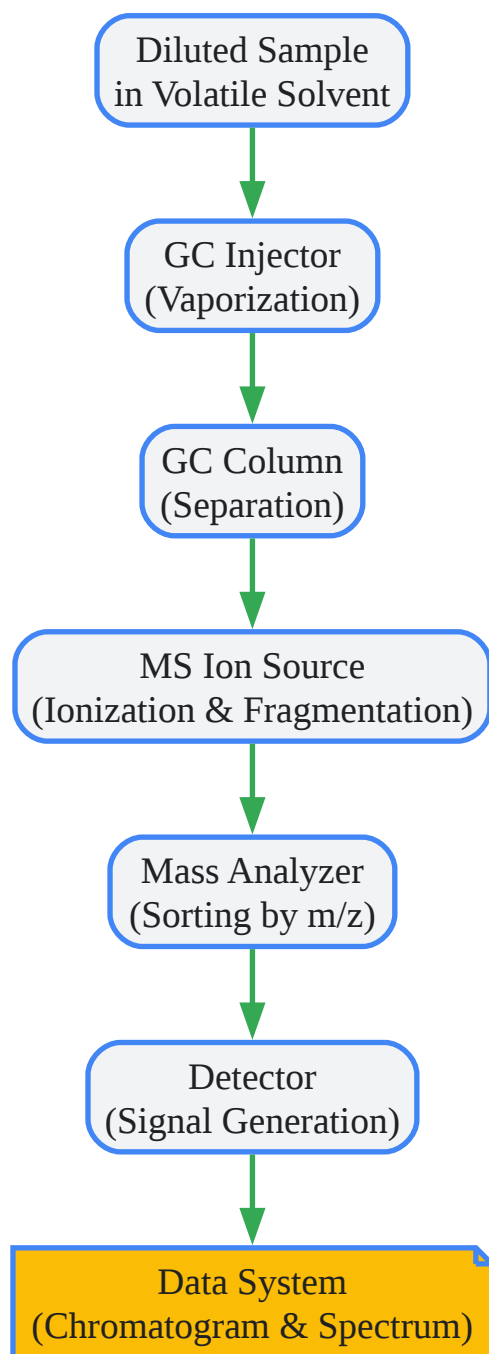
m/z	Proposed Fragment	Identity
145	$[M]^+$	Molecular Ion
114	$[M - OCH_3]^+$	Loss of the methoxy group
86	$[C_4H_8NO]^+$	Alpha-cleavage of the ring
59	$[COOCH_3]^+$	Carbomethoxy fragment

Protocol for GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 100 $\mu\text{g/L}$) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Method Setup:**
 - **Column:** Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: Inject 1 μ L of the sample into the heated injection port (e.g., 250 °C) in splitless mode.
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of components.
- MS Method Setup:
 - Ionization: Use Electron Impact (EI) ionization at 70 eV.
 - Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
 - Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).
- Data Analysis: Identify the chromatographic peak corresponding to **methyl 3-morpholinecarboxylate**. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Diagram: GC-MS Analytical Workflow



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Caption: Generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of **methyl 3-morpholinecarboxylate** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ^1H and ^{13}C

NMR provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, ether), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, a critical requirement for its application in research and development.

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